Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 2’-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a hydroxyl group at the 2’ position and a carboxylate ester group at the 3 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets in a dose-dependent manner, modulating the affinity of the target for other molecules .
Biochemical Pathways
For instance, compounds with a biphenyl core have been implicated in the degradation of lignin-derived aromatic compounds . Additionally, compounds with an imidazole ring have been shown to enhance the metabolic flux of the methylerythritol phosphate (MEP) pathway .
Result of Action
Similar compounds have been shown to have various effects, such as increasing the maximal effect of dopamine in a dose-dependent manner .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2’-hydroxy-[1,1’-biphenyl]-3-carboxylate can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as dioxane or toluene and temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of methyl 2’-hydroxy-[1,1’-biphenyl]-3-carboxylate often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-hydroxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or sulfonated biphenyl derivatives.
Scientific Research Applications
Methyl 2’-hydroxy-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
2’-Hydroxybiphenyl: Lacks the carboxylate ester group.
3-Carboxybiphenyl: Lacks the hydroxyl group.
Uniqueness
Methyl 2’-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both hydroxyl and carboxylate ester groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-(2-hydroxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGRVHYFRYIRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408277 | |
Record name | Methyl 3-(2-hydroxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92254-28-9 | |
Record name | Methyl 2′-hydroxy[1,1′-biphenyl]-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92254-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2-hydroxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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